4-(Benzyloxy)-5-bromo-2-ethoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-5-bromo-2-ethoxybenzoic acid is an organic compound belonging to the benzoic acid derivatives It features a benzyloxy group, a bromine atom, and an ethoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-5-bromo-2-ethoxybenzoic acid typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide, followed by bromination and ethoxylation reactions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate or sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale benzylation and bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques like recrystallization and chromatography are common to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, sodium borohydride, hydrogen gas.
Substitution: Nitric acid, sulfuric acid, halogens like chlorine or bromine.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitrobenzoic acids, halogenated benzoic acids.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-5-bromo-2-ethoxybenzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)-5-bromo-2-ethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
4-Benzyloxybenzoic acid: Shares the benzyloxy group but lacks the bromine and ethoxy groups.
4-(Benzyloxy)-3-methoxybenzaldehyde: Contains a methoxy group instead of an ethoxy group and an aldehyde functional group.
Monobenzone (4-(Benzyloxy)phenol): Lacks the bromine and ethoxy groups and is used as a depigmenting agent.
Uniqueness: 4-(Benzyloxy)-5-bromo-2-ethoxybenzoic acid is unique due to the presence of both bromine and ethoxy groups, which can influence its reactivity and potential applications. The combination of these functional groups may enhance its biological activity and make it a valuable compound for various research purposes.
Eigenschaften
Molekularformel |
C16H15BrO4 |
---|---|
Molekulargewicht |
351.19 g/mol |
IUPAC-Name |
5-bromo-2-ethoxy-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C16H15BrO4/c1-2-20-14-9-15(13(17)8-12(14)16(18)19)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,19) |
InChI-Schlüssel |
FJAHFTCANFPGGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1C(=O)O)Br)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.